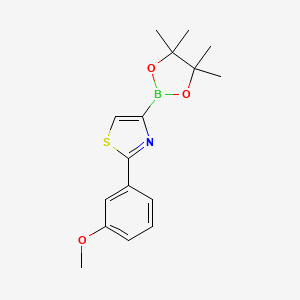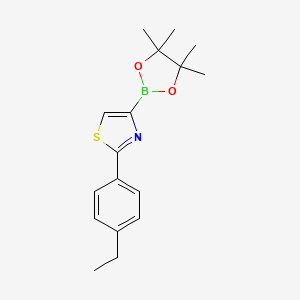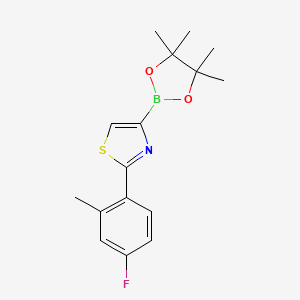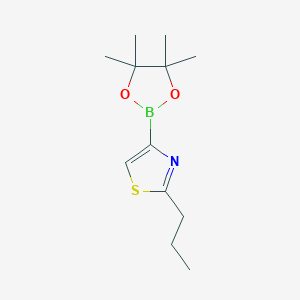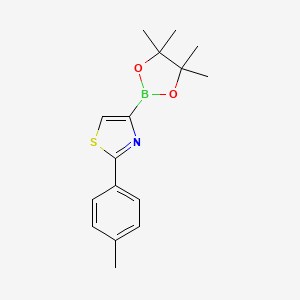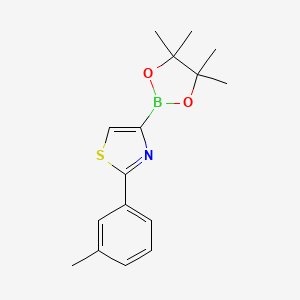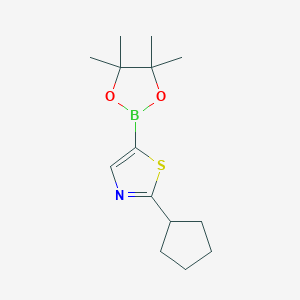
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester (2-CPT-5-BAPE) is an organic compound that has been widely studied due to its potential applications in the field of organic synthesis. It is a versatile reagent that has been utilized in the synthesis of a variety of compounds and materials. It is also of interest to researchers due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester has been widely studied due to its potential applications in the field of organic synthesis. It has been utilized in the synthesis of a variety of compounds and materials, including pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of complex molecules such as peptides and proteins. Furthermore, it has been used in the synthesis of molecules with potential therapeutic applications.
作用機序
The mechanism of action of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed to involve a nucleophilic attack of the 2-chloropentylthiazole on the 5-boronic acid pinacol ester. This reaction is catalyzed by a palladium-based catalyst and proceeds in two steps. In the first step, the 2-chloropentylthiazole is reacted with the 5-boronic acid pinacol ester to form 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester. In the second step, the 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is reacted with a base to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester have not been extensively studied. However, it is believed to have a wide range of effects on the body. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have a positive effect on the immune system and to have a protective effect against oxidative stress.
実験室実験の利点と制限
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it has a high solubility in a variety of solvents, making it suitable for use in a wide range of applications. Furthermore, it is relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are several limitations to the use of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it is not yet approved for use in humans, so its safety and efficacy in humans is not known. Furthermore, it is not as widely available as other compounds, so it may be difficult to obtain.
将来の方向性
There are several potential future directions for research on 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential therapeutic applications. Furthermore, research could be conducted to investigate its potential applications in other fields, such as agrochemicals and polymers. Finally, further research could be conducted to investigate the safety and efficacy of 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester in humans.
合成法
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester can be synthesized from 2-chloropentylthiazole and 5-boronic acid pinacol ester. The reaction is catalyzed by a palladium-based catalyst and proceeds in two steps. In the first step, the 2-chloropentylthiazole is reacted with the 5-boronic acid pinacol ester in the presence of a palladium catalyst to form 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester. In the second step, the 2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester is reacted with a base to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
特性
IUPAC Name |
2-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11-9-16-12(19-11)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUUKYCTSQKWEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyl)thiazole-5-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

